molecular formula C12H11F3N4O B2584131 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2097898-09-2

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2584131
CAS RN: 2097898-09-2
M. Wt: 284.242
InChI Key: DHFXFMLRWIOHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB-Tz, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Melanoma Treatment and Imaging

Benzamide derivatives, due to their selective affinity towards melanotic melanoma, are being researched for targeted drug delivery in melanoma treatment. Radioiodinated N-(2-(diethylamino)ethyl)benzamides show promising results for scintigraphic imaging in nuclear medicine, aiding in the diagnosis and treatment of melanoma. These derivatives have shown higher toxicity against melanoma cells, suggesting potential for improved therapeutic outcomes (Wolf et al., 2004).

Antimicrobial Applications

Fluorinated derivatives of benzamides, including those with trifluoromethyl groups, have been studied for their antimicrobial properties. Several compounds exhibit significant activity against fungi and Gram-positive bacteria, with a few showing effects on Gram-negative strains. This research helps in understanding structure-activity relationships and developing new antimicrobial agents (Carmellino et al., 1994).

Antiviral Research

Benzamide-based compounds have been explored for their antiviral properties, particularly against avian influenza viruses. Novel synthesis routes have led to benzamide-based 5-aminopyrazoles and their derivatives showing remarkable activity against the H5N1 strain. This research opens new avenues for the development of antiviral medications (Hebishy et al., 2020).

Material Science and Catalysis

The development of metal-organic frameworks (MOFs) utilizing benzamide derivatives showcases their application in materials science. These MOFs exhibit selective gas adsorption properties, which can be leveraged for gas storage, separation processes, and catalysis. The flexibility and reversible nature of these frameworks under different conditions highlight their potential for dynamic functional materials (Demessence & Long, 2010).

Supramolecular Chemistry

Benzamide derivatives have also played a significant role in supramolecular chemistry, acting as gelators and facilitating the formation of self-assembled structures. These properties are critical for the development of novel materials with tailored physical characteristics, including gelation behavior and thermal stability, impacting various applications from drug delivery systems to electronic materials (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)10-4-2-1-3-9(10)11(20)16-7-8-19-17-5-6-18-19/h1-6H,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFXFMLRWIOHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2N=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide

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